Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate
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Overview
Description
Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate, commonly known as Furamidine, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the furamidine family of compounds, which have been found to have a variety of biological activities. In
Mechanism of Action
The mechanism of action of Furamidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis. Furamidine has been shown to bind to DNA and interfere with its replication, leading to the inhibition of cell growth. Furamidine has also been found to have some effect on RNA synthesis, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
Furamidine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furamidine has also been found to inhibit the activity of enzymes involved in DNA replication, which may contribute to its antiparasitic activity. In addition, Furamidine has been shown to have some toxicity towards mammalian cells, which may limit its use in certain applications.
Advantages and Limitations for Lab Experiments
Furamidine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. Furamidine has also been shown to have activity against a wide range of organisms, making it a versatile tool for research. However, Furamidine also has some limitations. Its toxicity towards mammalian cells may limit its use in certain applications, and its mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several future directions for research on Furamidine. One area of interest is the development of new derivatives of Furamidine with improved activity and selectivity. Another area of interest is the investigation of Furamidine's mechanism of action, which may provide insights into its activity against different organisms. Finally, the development of new methods for the synthesis of Furamidine may make it more accessible for use in research.
Synthesis Methods
The synthesis of Furamidine involves the reaction of 5-(bromomethyl)furan-2-carboxylic acid with 2,5-dichlorophenol in the presence of a base. The resulting intermediate is then reacted with isopropylamine to yield Furamidine. This synthesis method has been reported in several scientific publications and has been found to be efficient and reliable.
Scientific Research Applications
Furamidine has been studied for its potential applications in various scientific research fields. It has been found to have antiparasitic, antiviral, and anticancer properties. Furamidine has been shown to inhibit the growth of several parasitic organisms, including Trypanosoma brucei, which causes African sleeping sickness, and Leishmania donovani, which causes visceral leishmaniasis. Furamidine has also been found to have antiviral activity against several viruses, including HIV-1 and hepatitis C virus. In addition, Furamidine has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of several cancer cell lines.
properties
Molecular Formula |
C15H14Cl2O4 |
---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H14Cl2O4/c1-9(2)20-15(18)13-6-4-11(21-13)8-19-14-7-10(16)3-5-12(14)17/h3-7,9H,8H2,1-2H3 |
InChI Key |
BQOHVRNUHJXBFC-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(O1)COC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(O1)COC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.